molecular formula C6H7F3O B13447432 1,1,2-Trifluorohex-1-en-3-one

1,1,2-Trifluorohex-1-en-3-one

Cat. No.: B13447432
M. Wt: 152.11 g/mol
InChI Key: YOQVITIRRBCCFL-UHFFFAOYSA-N
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Description

1,1,2-Trifluorohex-1-en-3-one is an organic compound with the molecular formula C6H7F3O It is a fluorinated ketone, characterized by the presence of three fluorine atoms attached to the hexene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,2-Trifluorohex-1-en-3-one typically involves the introduction of fluorine atoms into a hexene backbone. One common method is the fluorination of hex-1-en-3-one using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). The reaction is usually carried out under mild conditions, often at room temperature, to ensure selective fluorination at the desired positions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The use of advanced fluorination techniques, such as electrochemical fluorination or photochemical fluorination, can enhance the efficiency of the process. These methods allow for precise control over the reaction conditions, minimizing the formation of by-products and ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

1,1,2-Trifluorohex-1-en-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used to replace fluorine atoms under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in the formation of various substituted derivatives, depending on the nucleophile employed.

Scientific Research Applications

1,1,2-Trifluorohex-1-en-3-one has several applications in scientific research:

    Biology: The compound’s fluorinated nature makes it useful in the study of enzyme interactions and metabolic pathways.

    Industry: The compound is used in the development of advanced materials, such as fluorinated polymers and coatings, which exhibit unique properties like increased chemical resistance and reduced surface energy.

Mechanism of Action

The mechanism of action of 1,1,2-Trifluorohex-1-en-3-one involves its interaction with various molecular targets and pathways. The presence of fluorine atoms can significantly alter the compound’s electronic properties, affecting its reactivity and interactions with biological molecules. For example, the compound may inhibit specific enzymes by forming stable complexes with their active sites, thereby modulating their activity. Additionally, the fluorinated nature of the compound can enhance its ability to penetrate cell membranes, increasing its efficacy in biological systems.

Comparison with Similar Compounds

Similar Compounds

    1,1,1-Trifluoro-3-phenyl-2-propanone: Another fluorinated ketone with a phenyl group instead of a hexene backbone.

    1,1,1,2-Tetrafluoroethane: A fluorinated hydrocarbon used as a refrigerant, with different structural and functional properties.

    4-Ethoxy-1,1,1-trifluoro-3-buten-2-one: A similar compound with an ethoxy group, used in various synthetic applications.

Uniqueness

1,1,2-Trifluorohex-1-en-3-one is unique due to its specific arrangement of fluorine atoms and the hexene backbone. This structure imparts distinct chemical properties, such as increased stability and reactivity, making it valuable in various applications. Its ability to undergo diverse chemical reactions and its potential use in multiple fields highlight its versatility and importance in scientific research.

Properties

Molecular Formula

C6H7F3O

Molecular Weight

152.11 g/mol

IUPAC Name

1,1,2-trifluorohex-1-en-3-one

InChI

InChI=1S/C6H7F3O/c1-2-3-4(10)5(7)6(8)9/h2-3H2,1H3

InChI Key

YOQVITIRRBCCFL-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)C(=C(F)F)F

Origin of Product

United States

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